molecular formula C19H22N2O2 B11805230 Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate

Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate

Cat. No.: B11805230
M. Wt: 310.4 g/mol
InChI Key: MDUGEPGEHJYHOE-UHFFFAOYSA-N
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Description

Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate typically involves the reaction of 3-methylpyridine with piperidine-1-carboxylic acid, followed by benzylation. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H22N2O2/c1-15-13-20-11-10-17(15)18-9-5-6-12-21(18)19(22)23-14-16-7-3-2-4-8-16/h2-4,7-8,10-11,13,18H,5-6,9,12,14H2,1H3

InChI Key

MDUGEPGEHJYHOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2CCCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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